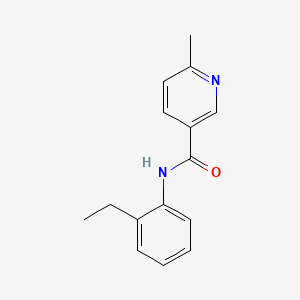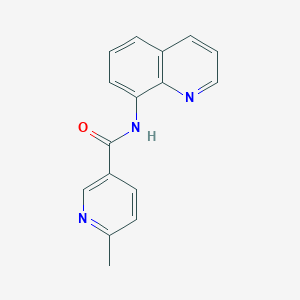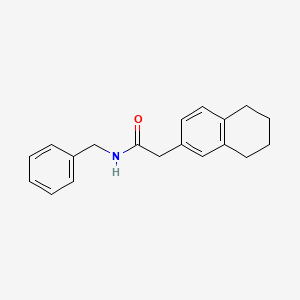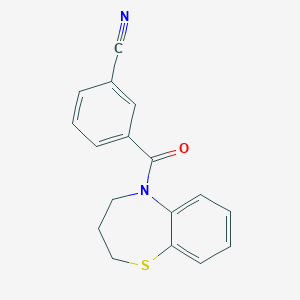
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide, commonly known as DCPA, is a chemical compound that belongs to the family of herbicides. DCPA is used to control weeds in various crops and is considered a safe herbicide for use in agriculture.
Wirkmechanismus
DCPA works by inhibiting the growth of weeds. It does this by interfering with the synthesis of lipids in the weed cells. DCPA inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of lipids. This leads to the accumulation of toxic intermediates in the weed cells, which eventually leads to cell death.
Biochemical and Physiological Effects:
DCPA has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized in the body and excreted in the urine. DCPA has been shown to have no significant effects on the reproductive system, nervous system, or immune system of mammals.
Vorteile Und Einschränkungen Für Laborexperimente
DCPA is a safe herbicide for use in agriculture and has minimal toxicity to mammals and birds. It is also relatively easy to synthesize and is commercially available. However, DCPA has limitations for use in lab experiments. It is not water-soluble and is therefore difficult to use in aqueous solutions. DCPA can also be affected by soil pH and organic matter content, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for the study of DCPA. One area of research is the development of new formulations of DCPA that are more effective and easier to use. Another area of research is the study of the mechanism of action of DCPA in cancer cells. This could lead to the development of new cancer treatments based on DCPA. Finally, the study of the environmental impact of DCPA is an important area of research, as it is used extensively in agriculture and can potentially affect the environment.
Synthesemethoden
DCPA can be synthesized using a simple reaction between 2,6-dichlorobenzonitrile and (1-phenylethyl)acetylene. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The yield of DCPA can be improved by using a catalyst such as copper(II) iodide.
Wissenschaftliche Forschungsanwendungen
DCPA has been extensively studied for its herbicidal properties. It is used to control weeds in various crops such as corn, soybean, and cotton. DCPA has been shown to be effective against a wide range of weeds, including broadleaf and grassy weeds. In addition to its herbicidal properties, DCPA has also been studied for its potential use in cancer treatment. Studies have shown that DCPA inhibits the growth of cancer cells and induces apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O/c1-12(13-6-3-2-4-7-13)22-18(23)14(11-21)10-15-16(19)8-5-9-17(15)20/h2-10,12H,1H3,(H,22,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREAYXYXDQMNPZ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
![N-[3-(1,3-benzothiazol-2-ylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7458070.png)

![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)


![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)
![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)

![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)

![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)